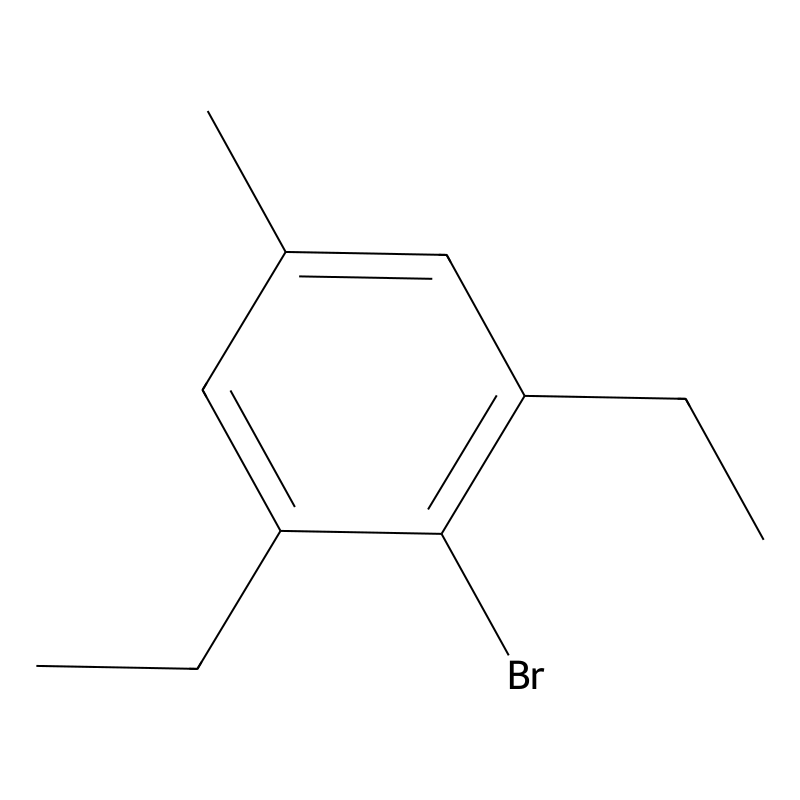

2-Bromo-1,3-diethyl-5-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dispersive-Magnetic Solid-Phase Extraction

Scientific Field: Environmental Science and Pollution Research

Summary of the Application: This compound has been used in the synthesis of a novel adsorbent for dispersive-magnetic solid-phase extraction.

Methods of Application: Sodium dodecyl sulfate and 2- (5-bromo-2-pyridylazo)-5-diethyl aminophenol ligand coated on magnetic nanoparticles were synthesized by a chemical precipitation method.

Results or Outcomes: Under the optimum experimental conditions, the detection limit of the mentioned method for palladium ions was 0.12 μg/L, while the relative standard deviation was 1.8%.

Synthesis of 2,2′,4,6,6′-Pentamethylbiphenyl

Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-1,3-diethyl-5-methylbenzene has been used to prepare 2,2′,4,6,6′-pentamethylbiphenyl.

Pesticide Synthesis

Scientific Field: Agricultural Chemistry

Summary of the Application: This compound has been used as a reactive agent for pesticide synthesis.

Denitrification Reaction

Scientific Field: Environmental Chemistry

Summary of the Application: This compound has been used for denitrification reactions.

2-Bromo-1,3-diethyl-5-methylbenzene is an aromatic compound with the molecular formula C₁₁H₁₅Br and a molar mass of 227.14 g/mol. This compound features a bromine atom substituted at the second position of a benzene ring, which also has ethyl groups at the first and third positions and a methyl group at the fifth position. The presence of these substituents influences its chemical behavior and biological activity.

Physical Properties- Appearance: Colorless to dark yellow oil

- Density: 1.211 g/cm³

- Boiling Point: Approximately 250 °C

- Moderate Toxicity: Aromatic bromides can exhibit moderate toxicity upon ingestion, inhalation, or skin contact.

- Flammability: The compound is likely flammable and should be handled with caution near heat or open flames.

- Reactivity: The bromo group might react with strong oxidizing agents or reducing agents.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles, leading to further substitution at available positions on the benzene ring.

- Reduction Reactions: The bromine can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

This compound exhibits potential biological activities, particularly in toxicology. It has been noted to cause skin sensitization and is classified as very toxic to aquatic life. Such properties necessitate careful handling and disposal in laboratory settings to mitigate environmental impact and health risks .

The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene typically involves:

- Bromination of 1,3-Diethyl-5-methylbenzene: This can be achieved using bromine in the presence of a catalyst or under UV light.

- Electrophilic Aromatic Substitution: The reaction conditions must be controlled to ensure selective substitution at the desired position on the aromatic ring.

2-Bromo-1,3-diethyl-5-methylbenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Material Science: Used in developing new materials with specific properties.

Several compounds share structural similarities with 2-Bromo-1,3-diethyl-5-methylbenzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-1,3-dichloro-5-methylbenzene | Contains two chlorine atoms instead of ethyl groups | More reactive due to multiple halogen substituents |

| 1,3-Diethyl-5-methylbenzene | Lacks bromine substituent | Non-halogenated variant with different reactivity |

| 2-Ethyl-1-bromo-4-methylbenzene | Different substitution pattern | Alters electronic properties and reactivity |

These comparisons highlight the unique characteristics of 2-Bromo-1,3-diethyl-5-methylbenzene, particularly regarding its halogenation pattern and potential applications in synthetic chemistry.

2-Bromo-1,3-diethyl-5-methylbenzene exists as a liquid at room temperature [1] [2] [3]. The compound exhibits a characteristic appearance that ranges from colorless to light yellow to brown, with this color variation being attributed to the degree of purity and potential oxidation processes [1] [4] [5]. The liquid state at ambient conditions is consistent with the molecular structure, where the bromine substituent and multiple alkyl groups create sufficient intermolecular forces to maintain liquid phase stability while preventing crystallization at standard temperatures.

Fundamental Physical Constants

Molecular Weight and Density Analysis

The molecular weight of 2-Bromo-1,3-diethyl-5-methylbenzene is precisely established at 227.14 g/mol [6] [7] [8], corresponding to the molecular formula C₁₁H₁₅Br. This molecular weight reflects the contribution of the benzene ring (78.11 g/mol), two ethyl groups (58.12 g/mol), one methyl group (15.03 g/mol), and the bromine substituent (79.90 g/mol), minus the displaced hydrogen atoms.

The density of the compound is consistently reported as 1.211 g/cm³ [4] [9] [10]. This relatively high density compared to typical aromatic hydrocarbons is attributed to the presence of the heavy bromine atom. The density value indicates that the compound is approximately 21% denser than water, which correlates with its expected immiscibility in aqueous media.

Melting and Boiling Point Determination

The melting point of 2-Bromo-1,3-diethyl-5-methylbenzene is reported as 2°C [7] [9] [2], indicating that the compound exists as a liquid at room temperature with a very low freezing point. This low melting point suggests weak intermolecular forces and limited molecular symmetry, which prevents efficient crystal packing.

The boiling point is established at 259°C at standard atmospheric pressure (760 mmHg) [7] [4] [9]. This elevated boiling point compared to benzene (80.1°C) reflects the increased molecular weight and the presence of the heavy bromine substituent, which enhances van der Waals interactions. The substantial difference between melting and boiling points (257°C range) indicates a broad liquid range, making the compound suitable for various applications requiring liquid-phase stability across diverse temperature conditions.

Solubility Profile in Various Solvents

The solubility characteristics of 2-Bromo-1,3-diethyl-5-methylbenzene demonstrate typical behavior for hydrophobic aromatic compounds. The compound exhibits very low water solubility due to its hydrophobic nature [11] [5], which is expected given the presence of multiple alkyl substituents and the halogen atom that contribute to the nonpolar character of the molecule.

In organic solvents, the compound shows significantly enhanced solubility. It demonstrates slight solubility in chloroform, ethyl acetate, and methanol [4] [5], while exhibiting good general solubility in most organic solvents [11]. This solubility pattern is consistent with the principle of "like dissolves like," where the aromatic and alkyl components of the molecule favor dissolution in organic media over polar solvents.

Partition Coefficient and Hydrophobicity

The octanol-water partition coefficient serves as a crucial indicator of the compound's hydrophobicity and potential bioaccumulation behavior. Multiple computational methods provide consistent values: XLogP3-AA is reported as 4.6 [6], while alternative calculations yield LogP values of 3.88232 [12]. These values indicate high hydrophobicity and strong preference for organic phases over aqueous environments.

The high partition coefficient values suggest that 2-Bromo-1,3-diethyl-5-methylbenzene would preferentially accumulate in lipophilic environments and exhibit limited water solubility. The vapor pressure at 25°C is reported as 0.021 mmHg [4] [5], indicating relatively low volatility compared to simpler aromatic compounds.

Thermodynamic Properties

Flash Point Determination

The flash point of 2-Bromo-1,3-diethyl-5-methylbenzene varies between 96°C and 109°C depending on the measurement method and source [7] [4]. This range indicates that the compound presents moderate fire hazard considerations, requiring appropriate handling precautions in industrial and laboratory settings. The flash point values are consistent with the molecular structure and volatility characteristics of the compound.

Heat of Formation and Combustion

While specific experimental values for the heat of formation and combustion of 2-Bromo-1,3-diethyl-5-methylbenzene are not readily available in the current literature, thermodynamic properties can be estimated based on analogous brominated aromatic compounds. For related structures, such as benzene derivatives with similar substitution patterns, typical values include heats of formation ranging from positive to moderately negative values, depending on the stabilization effects of the aromatic ring system and the destabilization effects of the halogen substituent [13] [14].

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-Bromo-1,3-diethyl-5-methylbenzene exhibits characteristic features typical of substituted benzene derivatives. Based on established patterns for aromatic compounds, the spectrum is expected to display primary absorption bands (E1 and E2 bands) at approximately 180-184 nm and 200-205 nm, respectively [15] [16] [17]. These primary bands typically show strong absorption with extinction coefficients exceeding 65,000 for the E1 band and approximately 8,000 for the E2 band.

The secondary B-band, characteristic of aromatic compounds, is anticipated to appear in the 255-275 nm region with significantly weaker intensity (extinction coefficient approximately 240) [16] [17]. The presence of the bromine substituent and alkyl groups may cause bathochromic shifts compared to unsubstituted benzene, with the exact position depending on the electronic effects of the substituents [18].

Infrared Spectroscopic Profile

The infrared spectrum of 2-Bromo-1,3-diethyl-5-methylbenzene displays characteristic absorption bands consistent with its structural features. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region [19] [20], distinguishing the compound from aliphatic hydrocarbons, which show C-H stretches below 3000 cm⁻¹.

The aromatic ring system generates multiple absorption bands in the 1450-1600 cm⁻¹ region due to C-C stretching vibrations [19] [20]. Typically, strong bands appear near 1600 cm⁻¹ and 1500 cm⁻¹, with additional medium-intensity bands at approximately 1580 cm⁻¹ and 1450 cm⁻¹.

C-H out-of-plane bending vibrations, which are diagnostic of the substitution pattern on the aromatic ring, occur in the 690-900 cm⁻¹ region [19] [20]. For the 1,3,5-trisubstituted pattern of this compound, specific fingerprint bands are expected that can confirm the substitution arrangement.

The C-Br stretching vibration appears as a characteristic band in the 485-1285 cm⁻¹ region [21] [22], providing definitive evidence for the presence of the carbon-bromine bond. This frequency range is typical for aromatic C-Br bonds and helps distinguish brominated aromatic compounds from other halogenated derivatives.

Nuclear Magnetic Resonance Properties

In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the aromatic protons of 2-Bromo-1,3-diethyl-5-methylbenzene appear in the characteristic downfield region between 6.5 and 8.0 δ (ppm) [16] [23]. The aromatic protons are strongly deshielded by the π-electron system of the benzene ring, resulting in this distinctive chemical shift range.

For carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy, the aromatic carbon atoms typically resonate in the 110-160 δ (ppm) region [24]. The specific chemical shifts within this range depend on the electronic environment of each carbon atom, with those attached to electron-withdrawing substituents (such as bromine) appearing at different positions compared to those bearing electron-donating groups (such as alkyl substituents).

XLogP3

UNII

GHS Hazard Statements

H317 (99.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (99.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard